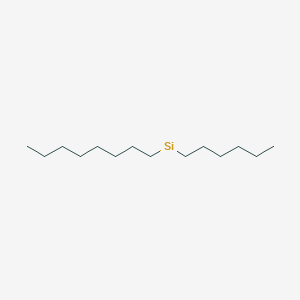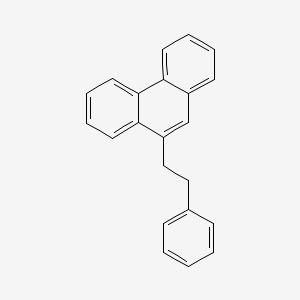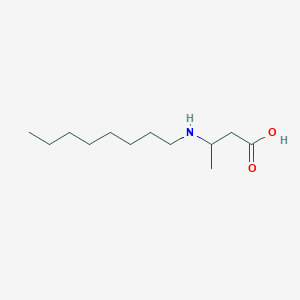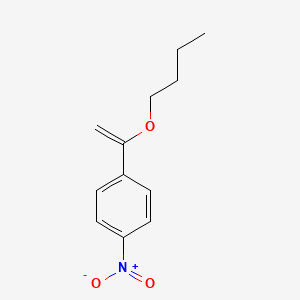![molecular formula C12H18O4 B14338681 2-[(Cyclohex-2-en-1-yl)oxy]ethyl 3-oxobutanoate CAS No. 104451-22-1](/img/structure/B14338681.png)
2-[(Cyclohex-2-en-1-yl)oxy]ethyl 3-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Cyclohex-2-en-1-yl)oxy]ethyl 3-oxobutanoate is an organic compound that features a cyclohexene ring attached to an ethoxy group and a 3-oxobutanoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Cyclohex-2-en-1-yl)oxy]ethyl 3-oxobutanoate typically involves the reaction of cyclohex-2-en-1-one with ethyl 3-oxobutanoate in the presence of a base such as sodium ethoxide (NaOEt). The reaction proceeds through a nucleophilic addition mechanism, followed by mild acidic workup to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Cyclohex-2-en-1-yl)oxy]ethyl 3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.
Wissenschaftliche Forschungsanwendungen
2-[(Cyclohex-2-en-1-yl)oxy]ethyl 3-oxobutanoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action for 2-[(Cyclohex-2-en-1-yl)oxy]ethyl 3-oxobutanoate involves its interaction with various molecular targets. The compound’s structure allows it to participate in nucleophilic addition and substitution reactions, which can modify biological molecules or synthetic intermediates. The specific pathways and targets depend on the context of its use, such as enzyme binding sites or reactive intermediates in chemical synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohex-2-en-1-one: A related compound with a similar cyclohexene ring structure.
Ethyl 3-oxobutanoate: Shares the 3-oxobutanoate moiety.
2-(1-Cyclohexenyl)ethylamine: Contains a cyclohexene ring and an ethylamine group.
Eigenschaften
CAS-Nummer |
104451-22-1 |
|---|---|
Molekularformel |
C12H18O4 |
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
2-cyclohex-2-en-1-yloxyethyl 3-oxobutanoate |
InChI |
InChI=1S/C12H18O4/c1-10(13)9-12(14)16-8-7-15-11-5-3-2-4-6-11/h3,5,11H,2,4,6-9H2,1H3 |
InChI-Schlüssel |
LPFSDPIBVCDKGO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC(=O)OCCOC1CCCC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2'-(Diselane-1,2-diyl)bis[N-(4-nitrophenyl)benzamide]](/img/structure/B14338612.png)






![Bis{4-[(naphthalen-1-yl)oxy]phenyl}methanone](/img/structure/B14338645.png)

![2-Heptynoic acid, 7-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester](/img/structure/B14338657.png)



